2-Nitropropyl benzoate
Description
2-Nitropropyl benzoate (C₆H₅COOCH₂CH(NO₂)CH₃) is an ester derived from benzoic acid and 2-nitropropanol. The nitro group at the β-position of the propyl chain introduces significant electron-withdrawing effects, influencing its chemical reactivity, stability, and physical properties. This compound is primarily utilized in industrial applications, such as polymer synthesis and specialty chemical manufacturing, where its nitro group enhances reactivity in radical-initiated processes or crosslinking reactions . Limited data exist on its natural occurrence or biological roles, suggesting synthetic origins.
Properties
CAS No. |
5437-73-0 |
|---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
2-nitropropyl benzoate |
InChI |
InChI=1S/C10H11NO4/c1-8(11(13)14)7-15-10(12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI Key |
KSAIPBINPVHIPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)C1=CC=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-nitropropyl benzoate typically involves the esterification of 2-nitropropanol with benzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is generally carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Nitropropyl benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as alcohols or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nitropropyl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving nitro group transformations and their biological effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-nitropropyl benzoate involves its interaction with molecular targets through its nitro and ester functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis or substitution reactions. These interactions can lead to various biological and chemical effects, depending on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Benzoate Esters
Structural and Functional Group Analysis
Key structural differences among benzoate esters arise from the substituent on the ester group:
- Benzyl benzoate : Contains a benzyl group (C₆H₅CH₂), imparting aromaticity and lipophilicity.
- Methyl benzoate : Features a simple methyl group, resulting in lower molecular weight and higher volatility.
- Hexyl benzoate : Includes a long alkyl chain (C₆H₁₃), enhancing hydrophobicity.
- 2-Nitropropyl benzoate: The nitro group (-NO₂) increases polarity and oxidative stability but reduces thermal stability compared to alkyl-substituted analogs .
Physical Properties
The nitro group in this compound contributes to higher density and decomposition temperatures compared to methyl and benzyl analogs. Its insolubility in water aligns with other hydrophobic benzoates, but the nitro group may enhance solubility in polar organic solvents .
Reactivity and Stability
- Electrochemical Behavior: The nitro group facilitates electron-deficient sites, making this compound more reactive in nucleophilic substitutions or redox reactions than alkyl-substituted benzoates. For example, in polymer chemistry, nitro groups enhance crosslinking efficiency compared to dimethylamino-substituted esters like ethyl 4-(dimethylamino) benzoate .
- Thermal Stability : Decomposition occurs at lower temperatures (~300°C) than benzyl benzoate (>320°C), likely due to nitro group instability under heat .
- Biodegradation : Unlike methyl or benzyl benzoates, which are metabolized via microbial benzoate pathways (e.g., Rhodococcus sp.), the nitro group may hinder enzymatic degradation, increasing environmental persistence .
Research Findings and Gaps
- Synthesis: Nitration of propyl benzoate using HNO₃/H₂SO₄ yields this compound, though optimization is needed to avoid byproducts .
- Toxicity: Limited studies exist; nitro compounds often exhibit higher toxicity than alkyl analogs.
- Spectroscopic Data : Current literature lacks NMR or IR spectra for this compound, highlighting a research gap .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
